molecular formula C25H22N8O2 B611442 Totrombopag CAS No. 376592-42-6

Totrombopag

Cat. No. B611442
M. Wt: 466.49
InChI Key: KWJKFQSAMABKBG-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Totrombopag, also known as SB559448, LGD-4665;  is being developed by GlaxoSmithKline, which a back-up compound for eltrombopag (SB-497115).

Scientific Research Applications

Eltrombopag as a Thrombopoietin Receptor Agonist

Eltrombopag, known for its role in increasing platelet counts, is a thrombopoietin receptor agonist. It has been used in various clinical settings due to its efficacy in stimulating thrombopoiesis. Studies have demonstrated its potential in treating thrombocytopenia of different etiologies, highlighting its role in enhancing platelet production (Jenkins et al., 2007).

Use in Chronic Immune Thrombocytopenia

Eltrombopag has shown significant effectiveness in managing chronic immune thrombocytopenia (ITP). Clinical trials have indicated that patients with ITP respond positively to eltrombopag treatment, showcasing its ability to increase platelet counts and manage bleeding symptoms in these patients (Cheng et al., 2011), (Bussel et al., 2009).

Role in Cirrhosis and Thrombocytopenia

In patients with chronic liver disease and thrombocytopenia, eltrombopag has been effective in increasing platelet counts and reducing the need for platelet transfusions, particularly in the context of elective invasive procedures (Afdhal et al., 2012).

Impact on Human Hematopoiesis

Research indicates that eltrombopag promotes human megakaryocyte differentiation and platelet production through the activation of crucial signaling pathways like AKT and ERK. This highlights its role in physiologic thrombopoiesis and its potential applications in conditions like aplastic anemia and myelodysplastic syndromes (Di Buduo et al., 2016).

Immunomodulation and Hematopoietic Stem Cell Stimulation

Beyond its effects on megakaryopoiesis, eltrombopag also exhibits stimulating effects on hematopoietic stem cells. This has been observed in clinical efficacy for aplastic anemia and myelodysplastic syndromes, suggesting a role in immune-pathological mechanisms across these diseases (Fattizzo et al., 2019).

Pediatric Applications

Eltrombopag's efficacy and safety profile in children with chronic ITP have been favorable, showing its utility in raising platelet counts and reducing bleeding, with relatively few adverse effects (Kim et al., 2018).

properties

CAS RN

376592-42-6

Product Name

Totrombopag

Molecular Formula

C25H22N8O2

Molecular Weight

466.49

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-4-((2-hydroxy-3'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one.

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32)/b27-26+

InChI Key

KWJKFQSAMABKBG-CYYJNZCTSA-N

SMILES

O=C1C(/N=N/C2=C(O)C(C3=CC=CC(C4=NNN=N4)=C3)=CC=C2)C(C)=NN1C5=CC=C(C)C(C)=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SB559448;  SB 559448;  SB-559448;  LGD-4665;  LGD4665;  LGD 4665;  GSK2285921;  GSK-2285921;  GSK 2285921;  C116875;  Totrombopag.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Totrombopag
Reactant of Route 2
Reactant of Route 2
Totrombopag
Reactant of Route 3
Reactant of Route 3
Totrombopag
Reactant of Route 4
Reactant of Route 4
Totrombopag
Reactant of Route 5
Reactant of Route 5
Totrombopag
Reactant of Route 6
Reactant of Route 6
Totrombopag

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.